molecular formula C11H10ClNO B8541701 2-benzyl-4-(chloromethyl)-1,3-oxazole

2-benzyl-4-(chloromethyl)-1,3-oxazole

Cat. No.: B8541701
M. Wt: 207.65 g/mol
InChI Key: CNBVZKFQJIVMFF-UHFFFAOYSA-N
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Description

2-benzyl-4-(chloromethyl)-1,3-oxazole is a heterocyclic compound that features a five-membered oxazole ring with a benzyl group at the 2-position and a chloromethyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl-4-(chloromethyl)-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of benzylamine with chloroacetyl chloride to form an intermediate, which then undergoes cyclization with formamide to yield the desired oxazole compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to enhance yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions: 2-benzyl-4-(chloromethyl)-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various amine derivatives, while oxidation can produce corresponding oxazole oxides .

Scientific Research Applications

2-benzyl-4-(chloromethyl)-1,3-oxazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-benzyl-4-(chloromethyl)-1,3-oxazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: 2-benzyl-4-(chloromethyl)-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other oxazole derivatives. Its chloromethyl group, in particular, allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

2-benzyl-4-(chloromethyl)-1,3-oxazole

InChI

InChI=1S/C11H10ClNO/c12-7-10-8-14-11(13-10)6-9-4-2-1-3-5-9/h1-5,8H,6-7H2

InChI Key

CNBVZKFQJIVMFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CO2)CCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In substantially the same manner as in Reference Example 31, phenylacetamide was allowed to react with 1,3-dichloroacetone to give 2-benzyl-4-chloromethyl oxazole. The yield was 33%. Recrystallization from hexane gave colorless prisms, mp 31-32° C.
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